4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines, and it can be removed under mildly basic conditions. The compound also contains a pyrazolo[1,5-a]pyridine ring, which is a fused ring system that is part of many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the Fmoc group and the pyrazolo[1,5-a]pyridine ring system. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The Fmoc group in this compound can be removed under mildly basic conditions, which is a common step in peptide synthesis. The carboxylic acid group could react with amines to form amides, or with alcohols to form esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would make it capable of forming hydrogen bonds, and the aromatic rings would contribute to its lipophilicity .Scientific Research Applications
Antiallergic and Antimicrobial Activities
Compounds structurally related to 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid have been studied for their antiallergic and antimicrobial properties. For example, derivatives of benzopyrano[2,3-b]pyridines exhibited significant antiallergic activity, suggesting a potential application of similar compounds in the development of antiallergic agents (Nohara et al., 1985). Furthermore, novel Schiff bases derived from structurally similar pyrazole-4-carboxamides showed promising cytotoxic activity against several human cancer cell lines, indicating potential use in anticancer research (Hassan et al., 2015).
Synthetic Methodologies and Chemical Synthesis
The exploration of synthetic methodologies for producing fused pyridine-4-carboxylic acids and their derivatives, including pyrazolo[3,4-b]pyridines, highlights the interest in synthesizing and modifying such compounds for various scientific purposes (Volochnyuk et al., 2010). These methodologies facilitate the synthesis of a wide array of heterocyclic compounds that are crucial in medicinal chemistry and materials science.
Chemical Properties and Reactions
Studies on the chemical properties and reactions of similar compounds, such as the ring-chain tautomerism observed in trifluoromethyl-containing n-acyl-5-hydroxy-2-pyrazolines, provide valuable insights into the reactivity and stability of such molecules (Pakalnis et al., 2014). Understanding these chemical behaviors is essential for the design and development of new compounds with desired biological or physical properties.
Safety and Hazards
Future Directions
Future research could explore the biological activity of this compound, particularly given the known activities of other compounds containing the pyrazolo[1,5-a]pyridine ring system. It could also be interesting to investigate the potential of this compound in peptide synthesis, given the presence of the Fmoc group .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-22(28)20-12-21-19(10-5-11-26(21)25-20)24-23(29)30-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,12,18-19H,5,10-11,13H2,(H,24,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIJFSBLXJCGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC(=NN2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138409-62-6 |
Source
|
Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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